molecular formula C8H5F2N B11921007 2,4-difluoro-1H-indole

2,4-difluoro-1H-indole

Cat. No.: B11921007
M. Wt: 153.13 g/mol
InChI Key: JGYMIVIOMGCKTM-UHFFFAOYSA-N
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Description

2,4-Difluoro-1H-indole is a fluorinated indole derivative with fluorine atoms substituted at the 2- and 4-positions of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The introduction of fluorine atoms enhances physicochemical properties such as metabolic stability, lipophilicity, and electronic effects, making this compound a valuable scaffold for drug discovery .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of 2,4-Difluoro-1H-Indole Derivatives

The synthesis of this compound can be achieved through various methods, including the use of difluorocarbene in the construction of indole scaffolds. Recent studies have reported efficient synthetic routes that allow for the incorporation of fluorine atoms at specific positions on the indole ring, enhancing the compound's biological properties . These synthetic methodologies are crucial for generating a library of derivatives for biological evaluation.

Anticancer Properties

Research indicates that this compound derivatives exhibit significant anticancer activity. For instance, a study demonstrated that certain indole hybrid compounds showed potent growth inhibition against human colorectal carcinoma cell lines (HCT116) and Jurkat cells . The mechanism of action is believed to involve non-apoptotic cell death pathways, making these compounds promising candidates for cancer therapy.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study synthesized various derivatives and assessed their activity against Candida albicans. The results showed that some 2,4-difluoro derivatives had enhanced cytotoxicity compared to traditional antifungal agents . This highlights the potential of these compounds as alternatives in antifungal therapy.

Neuroprotective Effects

In addition to anticancer and antifungal activities, this compound has shown neuroprotective effects in preclinical models. Investigations into its effects on cognitive function in models of Alzheimer's disease revealed improvements in memory and reductions in neuroinflammation markers. This suggests that this compound could play a role in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications at different positions on the indole ring can significantly influence biological activity. For example, the introduction of additional functional groups can enhance lipophilicity and cellular uptake, which are critical factors for drug efficacy .

Case Studies

StudyApplicationFindings
MDPI StudyAnticancerSignificant growth inhibition in HCT116 and Jurkat cells; non-apoptotic cell death mechanism identified
PMC StudyAntifungalEnhanced activity against Candida albicans compared to traditional agents; potential for new antifungal therapies
Neuroprotection StudyAlzheimer's DiseaseImproved cognitive function and reduced neuroinflammation in animal models

Comparison with Similar Compounds

Comparison with Similar Fluorinated Indoles

Structural and Electronic Effects

Fluorine substitution patterns significantly influence electronic and steric properties:

Compound Fluorine Positions Molecular Formula Molecular Weight Key Properties/Applications
2,4-Difluoro-1H-indole 2,4 C₈H₅F₂N 153.13 Enhanced metabolic stability; potential kinase inhibition scaffold (inferred)
5,6-Difluoro-1H-indole 5,6 C₈H₅F₂N 153.13 Used in pharmaceutical research for CNS targets
4,5,6,7-Tetrafluoroindole 4,5,6,7 C₈H₃F₄N 189.11 High fluorination reduces electron density; used in electronic materials
4-Fluoro-5-methoxy-1H-indole 4-F, 5-OCH₃ C₉H₈FNO 165.16 Mixed electronic effects (electron-withdrawing F and donating OCH₃); antimicrobial applications
  • Electronic Effects :
    • The 2,4-difluoro substitution creates a strong electron-withdrawing effect, deactivating the indole ring and directing electrophilic substitution to the 5- or 7-positions. In contrast, 5,6-difluoro-1H-indole () exhibits meta-directed reactivity due to fluorine’s ortho/para-directing nature .
    • 4-Fluoro-5-methoxy-1H-indole () combines electron-withdrawing (F) and donating (OCH₃) groups, leading to a polarized aromatic system with unique reactivity .

Biological Activity

2,4-Difluoro-1H-indole is an indole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the indole ring, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The introduction of fluorine atoms in this compound enhances its lipophilicity and binding affinity to various biological targets. The fluorine atoms can form strong hydrogen bonds and hydrophobic interactions with enzymes and receptors, which may improve the compound's efficacy as a pharmaceutical agent. This modification can lead to increased stability and bioavailability compared to non-fluorinated indole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on indole derivatives found that compounds similar to this compound showed promising activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Several studies have evaluated its effectiveness against different cancer cell lines. For instance, a study reported that derivatives of 4,6-difluoroindole demonstrated significant inhibitory effects on pediatric glioblastoma cells (KNS42), with IC50 values ranging from 2.34 to 9.06 μM . These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through multiple pathways, including kinase inhibition.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Target/Pathway IC50/Effect Reference
AntimicrobialVarious bacterial strainsSignificant inhibition
AnticancerPediatric glioblastoma (KNS42)IC50 = 2.34–9.06 μM
AntitumorMultiple cancer cell linesIC50 = 2.88–9.85 μM
Tyrosinase InhibitionTyrosinase enzymeIC50 = 11.2 μM (compared to kojic acid at 15.6 μM)

Case Studies and Research Findings

  • Antimicrobial Study : A study designed new indole derivatives that included the fluorinated variant (this compound) which showed enhanced antimicrobial activity compared to non-fluorinated counterparts. This was attributed to improved lipophilicity and interaction with bacterial membranes .
  • Anticancer Evaluation : In a comprehensive evaluation of indole derivatives against cancer cell lines, compounds containing the difluoro substitution exhibited notable cytotoxicity against glioblastoma cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Tyrosinase Inhibition : Recent investigations into tyrosinase inhibitors revealed that certain derivatives of indoles could effectively inhibit tyrosinase activity, with implications for skin whitening treatments and melanoma prevention .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-1H-indole, and how do reaction conditions influence fluorination regioselectivity?

The synthesis of this compound typically involves fluorination strategies such as halogen-exchange reactions or directed C–H activation. Aryl diazonium salt intermediates or transition metal catalysis (e.g., Pd or Rh) can enable selective fluorination at the 2- and 4-positions. For example, the aryne cyclization approach, starting from fluorinated benzene derivatives, has been used to construct difluoroindole scaffolds with precise regiocontrol . Reaction parameters like temperature, solvent polarity, and choice of fluorinating agent (e.g., Selectfluor or DAST) critically influence regioselectivity. Lower temperatures (~0°C) may favor monofluorination, while higher temperatures (~80°C) promote difluorination .

Q. How can NMR spectroscopy and X-ray crystallography confirm the regiochemistry of fluorine substituents in this compound?

¹⁹F NMR is essential for distinguishing between 2- and 4-fluorine atoms due to distinct chemical shifts (δ ~-120 ppm for C2-F vs. ~-140 ppm for C4-F in DMSO-d₆). Coupling constants (³J₃,₄ ≈ 8–10 Hz) further validate substitution patterns. Single-crystal X-ray diffraction provides unambiguous confirmation, as seen in structural studies of related fluorinated indoles where fluorine atoms disrupt classical hydrogen bonding, leading to unique crystal packing motifs .

Q. What safety protocols are critical when handling fluorinated indoles like this compound in laboratory settings?

Fluorinated indoles require strict adherence to PPE (gloves, lab coats, safety goggles) due to potential skin/eye irritation and respiratory hazards. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers, as fluorine atoms can generate toxic HF upon combustion. Storage under inert gas (N₂ or Ar) prevents decomposition .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing nature of fluorine at C2 and C4 deactivates the indole ring, reducing nucleophilicity at C3. This necessitates stronger bases (e.g., NaHMDS) or Pd catalysts with electron-rich ligands (e.g., XPhos) to facilitate Suzuki-Miyaura couplings. Computational studies (DFT) show that C5 becomes the most electrophilic site, enabling selective functionalization in electrophilic substitution reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological assays (e.g., IC₅₀ values) may arise from impurities in synthesized compounds or variations in assay conditions (e.g., pH, solvent). Rigorous purification (HPLC ≥95% purity) and standardized protocols (e.g., fixed DMSO concentrations in cell-based assays) are critical. Meta-analyses comparing substituent effects (e.g., 2,4-difluoro vs. 5-fluoro analogs) can isolate structure-activity trends .

Q. How can computational methods predict hydrogen-bonding interactions and crystal packing of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and electrostatic potential maps, identifying regions prone to hydrogen bonding (e.g., N–H···π interactions). Molecular dynamics simulations reveal packing motifs, such as chains along the [001] axis, as observed in X-ray studies of fluorinated indoles .

Q. What challenges exist in achieving selective mono- vs. di-fluorination, and how can reaction parameters be optimized?

Competing fluorination at adjacent positions (C2 vs. C4) is influenced by steric hindrance and directing groups. For monofluorination, bulky substituents (e.g., –SO₂Ph) at C1 can block C2, favoring C4 fluorination. Stepwise protocols using protective groups (e.g., SEM-protected indole) enable sequential fluorination. Kinetic control (short reaction times) further enhances selectivity .

Q. How do 2,4-difluoro substitutions affect binding affinity in SAR studies of indole derivatives?

Fluorine atoms increase lipid solubility and metabolic stability while introducing steric constraints. In kinase inhibitors, 2,4-difluoro substitution enhances π-stacking with hydrophobic pockets but may reduce hydrogen-bond donor capacity. Comparative studies with 5-fluoro-1H-indole-2,3-dione derivatives show that fluorine placement alters binding modes to ATP-binding sites .

Properties

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

IUPAC Name

2,4-difluoro-1H-indole

InChI

InChI=1S/C8H5F2N/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H

InChI Key

JGYMIVIOMGCKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)F)C(=C1)F

Origin of Product

United States

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